4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine
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Overview
Description
4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials might include pyrazole derivatives and pyrimidine precursors. Common synthetic routes could involve:
Condensation Reactions: Combining pyrazole and pyrimidine derivatives under acidic or basic conditions.
Substitution Reactions: Introducing functional groups through nucleophilic or electrophilic substitution.
Cyclization Reactions: Forming the pyrazole ring through intramolecular cyclization.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Solvent Selection: Choosing appropriate solvents to enhance reaction rates and yields.
Purification Techniques: Employing crystallization, distillation, or chromatography for product isolation.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Halogenation, alkylation, or acylation reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine: can be compared with other pyrazole and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities or chemical reactivity compared to similar compounds. Its combination of pyrazole and pyrimidine moieties could result in unique interactions with biological targets or novel synthetic applications.
Properties
IUPAC Name |
4-(3-methyl-1-propylpyrazol-4-yl)-N-(oxan-4-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-3-8-21-11-14(12(2)20-21)15-4-7-17-16(19-15)18-13-5-9-22-10-6-13/h4,7,11,13H,3,5-6,8-10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREYWHDZIHTFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C2=NC(=NC=C2)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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